5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is a synthetic organic compound that belongs to the class of pyridinamine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Cyclopentyl Group: The 2,2-dimethylcyclopentyl group can be introduced via alkylation reactions using appropriate cyclopentyl halides.
Morpholine Substitution: The morpholine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyridine intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the cyclopentyl group.
Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an inhibitor of specific pathways involved in diseases.
Industry: Used in the synthesis of other compounds or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis.
2-Methyl-4-pyridinamine: Studied for its potential biological activities.
Uniqueness
5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
5-(2,2-dimethylcyclopentyl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C16H25N3O/c1-16(2)5-3-4-13(16)12-11-18-15(10-14(12)17)19-6-8-20-9-7-19/h10-11,13H,3-9H2,1-2H3,(H2,17,18) |
InChI Key |
REQAPONIJXWNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1C2=CN=C(C=C2N)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.